molecular formula C9H11N3 B8806621 N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 651744-45-5

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B8806621
CAS No.: 651744-45-5
M. Wt: 161.20 g/mol
InChI Key: PBCVUTMCRYRCPF-UHFFFAOYSA-N
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Description

N-Ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic aromatic amine featuring a pyrrolo[2,3-b]pyridine core substituted with an ethylamine group at the 5-position. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, kinase inhibition, and neuroimaging applications . The ethyl substituent distinguishes it from analogs with methyl, chloro, or benzyl groups, influencing its physicochemical properties, metabolic stability, and biological interactions.

Properties

CAS No.

651744-45-5

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C9H11N3/c1-2-10-8-5-7-3-4-11-9(7)12-6-8/h3-6,10H,2H2,1H3,(H,11,12)

InChI Key

PBCVUTMCRYRCPF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the pyrrolo[2,3-b]pyridine core significantly impacts solubility, lipophilicity, and electronic properties:

Compound Substituent Molecular Weight (g/mol) logP<sup>*</sup> Solubility (μg/mL)
N-Ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine Ethylamine (C2H5) 161.21 (estimated) 1.8–2.2 ~10–20 (aqueous)
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Methyl (CH3) 147.18 1.2–1.6 ~20–30
5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl derivatives Chloro (Cl) ~300–450 2.5–3.5 <10
2,6-Difluorobenzyl-N,N-dimethyl analog Difluorobenzyl ~330 3.0–3.8 <5 (DMSO-soluble)

Notes:

  • Chloro and trifluoromethyl substituents (e.g., in ) further elevate logP, favoring hydrophobic interactions but complicating formulation .
Anticancer Activity:

Pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer effects by targeting kinases or DNA synthesis. Key comparisons include:

Compound Cancer Cell Line (IC50) Mechanism of Action
2,6-Difluorobenzyl-N,N-dimethyl analog Hela: 9.7 μg/mL Kinase inhibition (e.g., VEGFR-2)
This compound Not reported Hypothesized kinase/DNA interaction
5-(2-Methoxyphenyl)-7-methyl analog MCF-7: 8.1 μg/mL Apoptosis induction

Insights :

  • Methyl and ethyl derivatives show moderate activity, while bulkier substituents (e.g., difluorobenzyl) enhance potency but may reduce selectivity .
  • Chloro-substituted analogs (e.g., ) are often used in kinase inhibitors but require metabolic stabilization .
Metabolic Stability and Toxicity

Substituents dictate metabolic pathways:

  • Methyl analogs : Undergo cytochrome P450-mediated hydroxylation, followed by oxidation to carboxylic acids or conjugation (e.g., glucuronidation) .
  • Chloro analogs : Resist oxidation but may form reactive intermediates (e.g., glutathione conjugates), raising toxicity concerns .

Preparation Methods

Reaction Conditions and Optimization

The direct alkylation of 1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 100960-07-4) with ethyl iodide represents the most straightforward route. This method involves nucleophilic substitution at the primary amine, leveraging a strong base to deprotonate the amine and facilitate alkylation.

Typical Procedure :
A suspension of 1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 equiv, 133.15 mg) in anhydrous tetrahydrofuran (THF) is treated with sodium hydride (1.2 equiv, 60% dispersion in oil) under nitrogen. After stirring for 30 minutes at 0°C, ethyl iodide (1.5 equiv) is added dropwise. The reaction mixture is warmed to room temperature and stirred for 12 hours. Quenching with ice water followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate) yields the N-ethyl derivative.

Key Parameters :

  • Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in achieving complete conversion due to its ability to fully deprotonate the amine.

  • Solvent : Polar aprotic solvents like THF or DMF enhance reactivity by stabilizing the transition state.

  • Temperature : Prolonged room-temperature stirring mitigates side reactions such as diethylation or pyrrole N-alkylation.

Yield and Purity :

ParameterValueSource
Isolated Yield68–72%
Purity (HPLC)≥95%
Reaction Scale100 mg – 10 g

Protection of Pyrrole Nitrogen

To circumvent competing alkylation at the pyrrole nitrogen (position 1), a protection strategy employing benzenesulfonyl or tosyl groups is employed. This step ensures regioselective functionalization at the 5-amino group.

Protection Procedure :
1H-Pyrrolo[2,3-b]pyridin-5-amine is treated with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) in the presence of aqueous NaOH (6N) and tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst. After vigorous stirring for 2 hours, the protected intermediate is isolated via extraction and dried over Na₂SO₄.

Analytical Data :

  • Intermediate : 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

  • Yield : 85–90%.

  • Characterization : ¹H NMR (CDCl₃) δ 8.21 (d, J = 5.1 Hz, 1H), 7.89–7.82 (m, 2H), 7.64–7.53 (m, 3H), 6.98 (d, J = 3.6 Hz, 1H), 6.48 (dd, J = 3.6, 1.8 Hz, 1H), 5.21 (s, 2H).

Alkylation of 5-Amino Group

The protected amine undergoes alkylation under conditions analogous to the direct method, albeit with modified stoichiometry to account for the sulfonamide’s reduced nucleophilicity.

Ethylation Protocol :
To a solution of 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 equiv) in DMF, ethyl iodide (2.0 equiv) and K₂CO₃ (3.0 equiv) are added. The mixture is heated to 60°C for 8 hours, cooled, and filtered to remove inorganic salts. The crude product is purified via flash chromatography.

Optimization Insights :

  • Excess Alkylating Agent : A 2:1 ratio of ethyl iodide to amine ensures complete monoethylation despite steric hindrance from the sulfonyl group.

  • Temperature : Elevated temperatures (60–80°C) accelerate the reaction without degrading the sulfonamide.

Deprotection and Isolation

Cleavage of the benzenesulfonyl group is achieved via alkaline hydrolysis. Treatment with tetrabutylammonium fluoride (TBAF) in THF at reflux for 4 hours liberates the free amine, which is isolated by acid-base extraction.

Deprotection Data :

  • Conditions : 1.5 equiv TBAF, THF, reflux, 4 hours.

  • Yield : 78–82%.

  • Purity : ≥97% (HPLC).

Comparative Analysis of Methods

ParameterDirect AlkylationProtection-Deprotection
Steps 13
Overall Yield 68–72%55–60%
Purity 95%97%
Regioselectivity ModerateHigh
Scalability Suitable for >10 gChallenging above 5 g

The direct method offers simplicity and fewer steps but risks pyrrole N-alkylation byproducts. In contrast, the protection-deprotection route ensures regioselectivity at the expense of lower overall yield.

Challenges and Side Reactions

  • Diethylation : Over-alkylation at the 5-amino group is mitigated by using stoichiometric control and low temperatures.

  • Pyrrole N-Alkylation : Competing alkylation at position 1 is suppressed either by steric hindrance (direct method) or prior protection.

  • Sulfonamide Stability : Prolonged heating during deprotection can degrade the sulfonamide, necessitating precise reaction monitoring.

Applications and Derivatives

N-Ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine serves as a key intermediate in kinase inhibitor synthesis, particularly for SGK-1 and RORC2 targets. Derivatives bearing fluorinated or aryl-substituted ethyl groups exhibit enhanced metabolic stability and bioavailability, as evidenced by in vitro assays .

Q & A

Q. What are the established synthetic routes for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine, and how do they compare in yield and scalability?

The synthesis of pyrrolo[2,3-b]pyridine derivatives often employs cycloisomerization strategies. For example, gold(III) chloride (AuCl₃)-catalyzed cycloisomerization of N-benzyl-3-alkynylpyridin-2-yl amines has been used to generate substituted pyrrolo[2,3-b]pyridines with regioselective control . Alternative approaches involve functionalizing preformed pyrrolopyridine cores; for instance, brominated intermediates (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine) can undergo alkylation or cross-coupling reactions to introduce substituents like ethyl groups . Yield optimization requires careful selection of catalysts (e.g., AuCl₃ vs. palladium complexes) and reaction conditions (temperature, solvent polarity). Scalability is limited by the cost of noble-metal catalysts, suggesting a need for ligand-free or transition-metal-free protocols.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm regiochemistry and substituent placement. Aromatic protons in pyrrolo[2,3-b]pyridine derivatives typically resonate between δ 6.5–8.5 ppm, with splitting patterns indicating substitution positions .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (C₉H₁₁N₃, exact mass 161.0954) and detect isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase methods with UV detection (λ = 254–280 nm) assess purity (>95% is standard for research use) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
  • Storage: Keep in airtight containers at room temperature, away from light and oxidizing agents .
  • Spill Management: Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

Regioselectivity issues arise during cyclization or functionalization steps. For example, AuCl₃-catalyzed cycloisomerization of alkynylamines favors 5- or 7-membered ring formation depending on steric and electronic effects . Computational modeling (DFT) can predict transition states to guide catalyst selection. Alternatively, protecting groups (e.g., tert-butoxycarbonyl) on the pyrrole nitrogen can direct alkylation to the desired position .

Q. What metabolic pathways are anticipated for this compound based on structural analogs?

Analogous compounds undergo cytochrome P450-mediated oxidation (e.g., hydroxylation at the ethyl group or pyrrole ring) followed by phase II conjugations (glucuronidation, sulfation) . In vitro models (e.g., liver microsomes or hepatocytes) should be used to identify primary metabolites. For example, hydroxylation at the ethyl group may yield a carboxylic acid derivative, as seen in related pyrrolopyridine-based drugs .

Q. How can stability studies be designed to evaluate this compound under varying pH and temperature conditions?

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
  • Analytical Monitoring: Use LC-MS/MS to track degradation products (e.g., de-ethylated analogs or ring-opened byproducts) .
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life .

Q. What structural modifications to this compound could enhance its biological activity or selectivity?

  • Substitution at the 3-Position: Introducing electron-withdrawing groups (e.g., Cl, F) may improve binding affinity to kinase targets, as seen in analogs like 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine .
  • Ethyl Group Replacement: Bulkier alkyl chains (e.g., isopropyl) or aryl groups could modulate lipophilicity and metabolic stability .

Q. How should researchers resolve contradictions in reported data on pyrrolo[2,3-b]pyridine derivatives?

Discrepancies in activity or spectral data often stem from regioisomeric impurities or solvent effects. Strategies include:

  • X-ray Crystallography: Confirm absolute configuration, as demonstrated for a related N-benzyl-piperidinyl-pyrrolopyridine derivative .
  • Comparative NMR: Use 2D techniques (COSY, HSQC) to distinguish between 5- vs. 7-substituted isomers .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • LC-MS/MS: Employ a C18 column with mobile phases of acetonitrile/0.1% formic acid. Use deuterated internal standards (e.g., N-ethyl-d₅) to correct for matrix effects .
  • Microsomal Stability Assays: Monitor parent compound depletion in liver microsomes supplemented with NADPH .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target engagement?

  • Fragment-Based Screening: Test truncated analogs (e.g., unsubstituted pyrrolopyridine cores) to identify essential pharmacophores .
  • Molecular Docking: Map interactions with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from analogs .

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